molecular formula C19H18D6N2OS B1149852 (+/-)-Methotrimeprazine (D6) CAS No. 1189805-51-3

(+/-)-Methotrimeprazine (D6)

Cat. No. B1149852
CAS RN: 1189805-51-3
M. Wt: 334.51
InChI Key: ODLGFPIWRAEFAN-HVTBMTIBSA-N
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Description

(+/-)-Methotrimeprazine (D6) is a chemical compound that belongs to the phenothiazine class of drugs. It is widely used in scientific research for its potential therapeutic applications in various medical conditions.

Scientific Research Applications

  • Comparison with Other Drugs : Methotrimeprazine has been compared with other drugs like haloperidol for cancer-related nausea management, showing no significant difference in response rates (Hardy et al., 2019). Similarly, when compared with meperidine and dimenhydrinate for severe migraine treatment, methotrimeprazine showed comparable effectiveness (Stiell et al., 1991).

  • Pain Management : Studies have shown that methotrimeprazine can be effective in pain management, such as in labor pain, with performance similar to standard narcotic analgesics like meperidine (Dekornfeld et al., 1964).

  • Pharmacokinetics and Stability : Research has focused on understanding the pharmacokinetics of methotrimeprazine, including its plasma and erythrocyte levels, and its stability when diluted with sodium chloride (Hardy et al., 2011).

  • Use in Palliative Care : Methotrimeprazine has been widely used in palliative care for managing symptoms like nausea, vomiting, and agitation in patients with advanced cancer (Kennett et al., 2005).

  • Analgesic Properties : It has been identified as an effective analgesic, comparable to morphine in certain situations like postoperative pain (Lasagna & Dekornfeld, 1961).

  • Pediatric Palliative Care : Methotrimeprazine's role in managing end-of-life symptoms in infants and children has been explored, indicating its efficacy in palliating complex symptoms (Hohl et al., 2013).

properties

IUPAC Name

3-(2-methoxyphenothiazin-10-yl)-2-methyl-N,N-bis(trideuteriomethyl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2OS/c1-14(12-20(2)3)13-21-16-7-5-6-8-18(16)23-19-10-9-15(22-4)11-17(19)21/h5-11,14H,12-13H2,1-4H3/i2D3,3D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRQVVMDWGGWHTJ-XERRXZQWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1C2=CC=CC=C2SC3=C1C=C(C=C3)OC)CN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N(CC(C)CN1C2=CC=CC=C2SC3=C1C=C(C=C3)OC)C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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